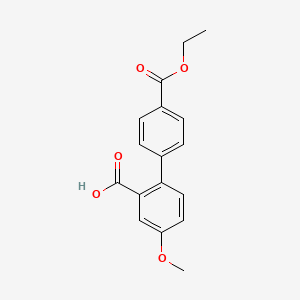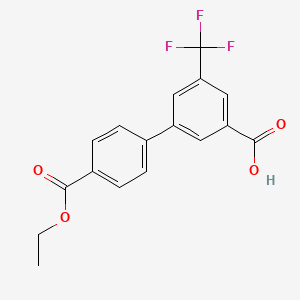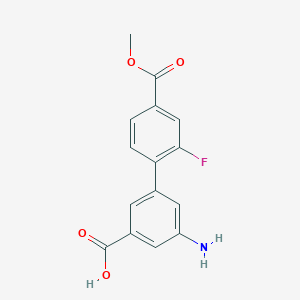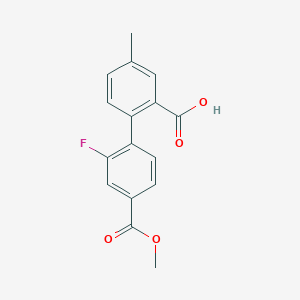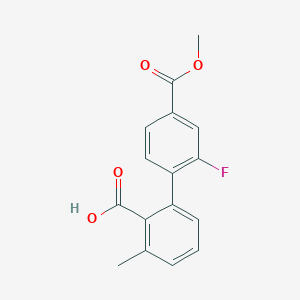
2-(2-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, or FMMCB, is a synthetic molecule with a wide range of applications in scientific research. The molecule is composed of two benzene rings, a methyl group, and a fluoro-methoxycarbonyl group. It is a white, crystalline solid that is soluble in water and most organic solvents.
科学的研究の応用
FMMCB has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a ligand in coordination chemistry. Additionally, it has been used to study the properties of organic molecules, to study the stereochemistry of organic reactions, and to study the mechanism of enzyme-catalyzed reactions.
作用機序
FMMCB acts as an electron-donating group, which increases the electron density of the molecule it is attached to. This increased electron density allows the molecule to form stronger bonds with other molecules. Additionally, the fluoro group increases the hydrophobicity of the molecule, which makes it more soluble in organic solvents.
Biochemical and Physiological Effects
FMMCB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cytochrome P450, which are involved in drug metabolism. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmitter signaling. Lastly, it has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis.
実験室実験の利点と制限
The main advantage of using FMMCB in lab experiments is that it is a relatively stable molecule that is soluble in both water and organic solvents. Additionally, its electron-donating properties make it useful for studying the properties of other molecules. The main limitation of using FMMCB in lab experiments is that it is not very soluble in polar solvents, which can limit its use in certain types of experiments.
将来の方向性
There are many potential future directions for FMMCB. It could be used in the synthesis of new pharmaceuticals and in the development of new catalysts. Additionally, it could be used to study the properties of other molecules, to study the stereochemistry of organic reactions, and to study the mechanism of enzyme-catalyzed reactions. Lastly, it could be used to develop new inhibitors of enzymes such as cytochrome P450, acetylcholinesterase, and dihydrofolate reductase.
合成法
FMMCB can be synthesized in a two-step process. The first step involves the reaction of 4-methoxycarbonylphenylmagnesium bromide with 2-fluorobenzoyl chloride. This reaction yields 2-(2-fluorobenzoyl)phenylmagnesium bromide. The second step involves the reaction of the 2-(2-fluorobenzoyl)phenylmagnesium bromide with 6-methylbenzoic acid. This yields the desired product, 2-(2-fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, in 95% purity.
特性
IUPAC Name |
2-(2-fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-9-4-3-5-12(14(9)15(18)19)11-7-6-10(8-13(11)17)16(20)21-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGCDVHSGADZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C=C(C=C2)C(=O)OC)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691422 |
Source


|
| Record name | 2'-Fluoro-4'-(methoxycarbonyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-15-3 |
Source


|
| Record name | 2'-Fluoro-4'-(methoxycarbonyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
